molecular formula C7H6BFO2 B3109686 7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol CAS No. 174671-93-3

7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B3109686
CAS No.: 174671-93-3
M. Wt: 151.93 g/mol
InChI Key: LIGKOZHDSGAHME-UHFFFAOYSA-N
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Description

7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound It is characterized by the presence of a boron atom within its oxaborole ring structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol typically involves multiple steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective raw materials, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted oxaboroles .

Scientific Research Applications

7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antifungal or anti-inflammatory activity .

Comparison with Similar Compounds

  • 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt
  • 7-Fluorobenzofurazan-4-sulfonamide

Comparison: While 7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol shares some structural similarities with these compounds, it is unique due to the presence of the boron atom within its oxaborole ring. This imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable in various applications .

Properties

IUPAC Name

7-fluoro-1-hydroxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGKOZHDSGAHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401240120
Record name 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174671-93-3
Record name 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174671-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-fluorobenzyl alcohol (3.5 parts; 0.028M) was stirred in THF (100 ml) containing tetramethylene ethylenediamine (10.2 ml; 0.067M). After cooling to -78° C., sec-butyl-lithium (77 ml of 0.8M solution in cyclohexane ex Aldrich; 0.061M) was slowly added over 45 min at between -78° and -65° C. with stirring under a nitrogen blanket. After 1 hour at -78° C., tributyl borate (16.78 ml; 0.061M) was added dropwise and the reactants stirred under nitrogen for 16 hrs allowing the temperature to slowly raise to 20° C. Dilute hydrochloric acid was added to bring the pH to about 12 and the aqueous phase separated and washed with diethylether. The pH of the aqueous phase was then acidified to about pH 2 with hydrochloric acid and extracted with ether (3×100 ml). These ether extracts were washed with saturated brine, dried over magnesium sulphate and the ether evaporated whereupon the product separated as a pale solid (2.6 parts; 62% theory) mp=132°-134° C. after recrystallisation from aqueous methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
Reaction Step One
[Compound]
Name
tetramethylene ethylenediamine
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Quantity
77 mL
Type
reactant
Reaction Step Three
Quantity
16.78 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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